3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine
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Overview
Description
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is a complex organic compound that features a pyridine ring substituted with a cyanoacetyl group and a methylthio phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine typically involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Step 1: 4-(Methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine.
Step 2: The compound is then hydrolyzed and decarboxylated under acidic conditions using a mixture of acetic acid and a mineral acid.
Step 3: Finally, the compound is oxidized to yield the end product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .
- 2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyridine .
Uniqueness
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanoacetyl group and methylthio phenyl group make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
CAS No. |
321913-54-6 |
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Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-4-13(10-18-11)16(19)15(9-17)12-5-7-14(20-2)8-6-12/h3-8,10,15H,1-2H3 |
InChI Key |
OBCGEALAAFPYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C(C#N)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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